DHC-156

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

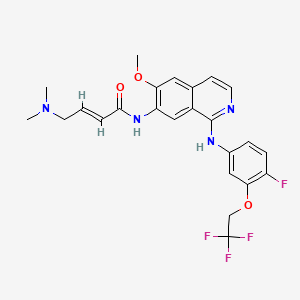

C24H24F4N4O3 |

|---|---|

Peso molecular |

492.5 g/mol |

Nombre IUPAC |

(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide |

InChI |

InChI=1S/C24H24F4N4O3/c1-32(2)10-4-5-22(33)31-19-13-17-15(11-21(19)34-3)8-9-29-23(17)30-16-6-7-18(25)20(12-16)35-14-24(26,27)28/h4-9,11-13H,10,14H2,1-3H3,(H,29,30)(H,31,33)/b5-4+ |

Clave InChI |

SBZOWNJIUPEINK-SNAWJCMRSA-N |

SMILES isomérico |

CN(C)C/C=C/C(=O)NC1=C(C=C2C=CN=C(C2=C1)NC3=CC(=C(C=C3)F)OCC(F)(F)F)OC |

SMILES canónico |

CN(C)CC=CC(=O)NC1=C(C=C2C=CN=C(C2=C1)NC3=CC(=C(C=C3)F)OCC(F)(F)F)OC |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Mechanism of DHC-156: A Post-Translational Downmodulator of Brachyury for Chordoma Therapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of DHC-156, a novel small molecule inhibitor targeting the transcription factor brachyury, a key driver in chordoma. This compound induces the post-translational downmodulation of brachyury, leading to the irreversible impairment of chordoma tumor cell growth.[1][2] This document details the core mechanism, experimental validation, and relevant protocols for the scientific community.

Core Mechanism of Action

This compound functions as a potent downmodulator of the brachyury protein.[1][2][3] Its primary mechanism involves a post-translational reduction of brachyury levels. This activity is notably independent of the proteasome and lysosome pathways, suggesting a novel mechanism of protein degradation or clearance.[1][2][3] The downmodulation of brachyury by this compound effectively inhibits the growth of chordoma cells, highlighting its therapeutic potential.[1][2]

Quantitative Analysis of this compound Activity

The efficacy of this compound in downmodulating brachyury has been quantified through various in vitro experiments. The following table summarizes the key quantitative data.

| Parameter | Cell Line | Value | Description | Reference |

| DC50 | UM-Chor1 | 4.1 µM | The concentration of this compound that results in 50% of the maximal downmodulation of brachyury protein levels after a 24-hour treatment. | [1][2][3] |

| DMax | UM-Chor1 | > 99% at 10 µM | The maximum observed downmodulation of brachyury protein levels after a 24-hour treatment with 10 µM this compound. | [1][2][3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Proposed mechanism of action of this compound.

Caption: A typical experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and findings from relevant research.[4]

Western Blot for Brachyury Downmodulation

This protocol is designed to quantify the levels of brachyury protein in chordoma cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate chordoma cell lines (e.g., UM-Chor1 or CH-22) in appropriate growth media and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against brachyury overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as GAPDH or β-actin, to normalize the brachyury protein levels.

-

Cell Viability Assay

This protocol assesses the effect of this compound on the viability and proliferation of chordoma cells.

-

Cell Seeding:

-

Seed chordoma cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of this compound concentrations for different time points (e.g., 0, 2, 4, and 6 days).[4]

-

-

Viability Measurement (e.g., using MTT or CellTiter-Glo):

-

For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals and measure the absorbance at a specific wavelength.

-

For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the viability of treated cells to the vehicle-treated control cells to determine the percentage of cell viability.

-

Plot the cell viability against the concentration of this compound to determine the IC50 value.

-

Immunofluorescence for Brachyury Localization

This protocol is used to visualize the subcellular localization and expression of brachyury in chordoma cells treated with this compound.

-

Cell Culture and Treatment:

-

Grow chordoma cells on glass coverslips in a multi-well plate.

-

Treat the cells with this compound or a vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as Triton X-100.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Incubate the cells with a primary antibody against brachyury.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Analyze the images to assess changes in brachyury expression and localization.

-

References

- 1. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Role of DHC-156 in the Inhibition of Chordoma Tumor Cell Growth: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule DHC-156 and its impact on chordoma tumor cell growth. Chordoma is a rare, malignant bone tumor arising from remnants of the notochord, characterized by the expression of the transcription factor brachyury (TBXT), a key driver of its pathogenesis. This compound has been identified as a novel compound that post-translationally downmodulates brachyury, leading to an irreversible impairment of chordoma cell proliferation. This document outlines the quantitative effects of this compound, details the experimental methodologies used to ascertain its function, and visualizes the associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in chordoma cell lines.

Table 1: Effect of this compound on Brachyury Protein Half-Life in CH-22 Chordoma Cells

| Treatment Condition | Brachyury Half-Life (t½) |

| Cycloheximide (CHX) 50 µg/mL | 2.8 hours |

| This compound (10 µM) + CHX (50 µg/mL) | 1.4 hours |

Data demonstrates that this compound significantly reduces the stability of the brachyury protein.

Table 2: Impact of this compound on CH-22 Chordoma Cell Viability

| Treatment Group | Day 2 (% Viability) | Day 4 (% Viability) | Day 6 (% Viability) |

| Control (siRNA-scrambled) | 100 | 100 | 100 |

| siRNA-brachyury | ~80 | ~60 | ~40 |

| This compound (5 µM) | ~90 | ~70 | ~50 |

| This compound (10 µM) | ~85 | ~65 | ~45 |

This data indicates a dose-dependent reduction in cell viability upon treatment with this compound, comparable to direct brachyury silencing.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for Brachyury Downmodulation

This protocol was utilized to assess the effect of this compound on the protein levels of brachyury over time.

-

Cell Culture and Treatment: CH-22 chordoma cells were cultured in a suitable medium. For the time-course experiment, cells were treated with this compound (10 µM) in the presence of cycloheximide (CHX, 50 µg/mL) to inhibit new protein synthesis.

-

Cell Lysis: At specified time points (e.g., 0, 1, 2, 4, 6 hours), cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody specific for brachyury overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the brachyury protein levels were normalized to a loading control (e.g., β-actin). The half-life of brachyury was calculated by fitting the data to a one-phase exponential decay model.[1]

Cell Viability Assay

This assay was performed to determine the impact of this compound on the proliferation and viability of chordoma cells.

-

Cell Seeding: CH-22 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells were treated with this compound at various concentrations (e.g., 5 µM and 10 µM), a positive control (siRNA against brachyury), and a negative control (scrambled siRNA).

-

Incubation: The plates were incubated for different time periods (e.g., 0, 2, 4, and 6 days).

-

Viability Measurement: At each time point, a resazurin-based reagent (e.g., CellTiter-Blue) was added to each well, and the plates were incubated for 1-4 hours. The fluorescence was then measured using a plate reader.

-

Data Analysis: The fluorescence readings, which are proportional to the number of viable cells, were normalized to the control group at day 0. Statistical analysis was performed using a two-tailed unpaired t-test.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental procedures.

Caption: Mechanism of this compound in chordoma cells.

Caption: Western Blot experimental workflow.

Caption: Cell viability assay workflow.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of DHC-156

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHC-156 is a novel small molecule that has garnered significant interest for its potent and selective downmodulation of the brachyury protein, a key transcription factor implicated in chordoma and other cancers. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for this compound, based on available chemical literature and analogous synthetic strategies. Detailed, albeit inferred, experimental protocols, and tabulated quantitative data are presented to assist researchers in the synthesis and further investigation of this compound. Additionally, a diagram of the proposed signaling pathway of this compound is provided to illustrate its mechanism of action.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (E)-4-(Dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxy-7-isoquinolyl]but-2-enamide, is a complex molecule featuring a substituted anilinoisoquinoline core linked to a dimethylaminobutenamide side chain.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄F₄N₄O₃ | [1][2] |

| Molecular Weight | 492.47 g/mol | [1][2] |

| Appearance | Solid (presumed) | - |

| Solubility | Soluble in DMSO | [2] |

| Purity | ≥98% (via HPLC) | [2] |

| SMILES | COC1=C(C=C2C(=C1)C=NC(=C2)NC3=CC(=C(C=C3)F)OCC(F)(F)F)NC(=O)C=CN(C)C | [2] |

| InChI | InChI=1S/C24H24F4N4O3/c1-33(2)10-4-5-21(34)32-20-13-18-16(12-30-22(18)31-15-7-8-17(25)19(11-15)35-14-24(26,27)28)6-9-23(20)36-3/h4-9,11-13H,10,14H2,1-3H3,(H,30,31)(H,32,34)/b5-4+ | [2] |

Plausible Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related compounds. The proposed synthesis involves the construction of two key fragments: the anilinoisoquinoline core 4 and the butenamide side chain 6 , followed by their final coupling.

Scheme 1: Proposed Overall Synthetic Route for this compound

Caption: Proposed synthetic pathway for this compound.

Synthesis of the Anilinoisoquinoline Core (4)

The synthesis of the core structure 4 is a multi-step process.

2.1.1. Step 1: Synthesis of 1-Chloro-6-methoxy-7-nitroisoquinoline (1)

This intermediate can be synthesized from a substituted aniline through a series of reactions including cyclization, nitration, and chlorination, as suggested by the synthesis of similar quinoline structures.[3]

2.1.2. Step 2: Synthesis of 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline (2)

The synthesis of this aniline derivative is a critical step. A plausible route involves the trifluoroethoxylation of a suitable precursor.

2.1.3. Step 3: Nucleophilic Aromatic Substitution to form 3

Intermediate 1 and aniline 2 can be coupled via a nucleophilic aromatic substitution reaction.

Experimental Protocol (Inferred):

-

To a solution of 1-chloro-6-methoxy-7-nitroisoquinoline (1 ) in a suitable solvent such as isopropanol, add 4-fluoro-3-(2,2,2-trifluoroethoxy)aniline (2 ).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3 .

2.1.4. Step 4: Reduction of the Nitro Group to form 4

The nitro group of intermediate 3 is reduced to an amine to give the key intermediate 4 .

Experimental Protocol (Inferred):

-

Dissolve 1-(4-fluoro-3-(2,2,2-trifluoroethoxy)anilino)-6-methoxy-7-nitroisoquinoline (3 ) in a solvent mixture such as ethanol and water.

-

Add a reducing agent, such as iron powder, and an acid, like ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Filter the hot reaction mixture through celite to remove the iron catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent, dry the organic layer, and concentrate to give the crude amine 4 , which can be used in the next step without further purification or purified by chromatography if necessary.

Synthesis of the Side Chain (6)

The side chain, (E)-4-(dimethylamino)but-2-enoic acid hydrochloride (5 ), is commercially available. It needs to be activated for the subsequent amide coupling.

Experimental Protocol (Inferred):

-

(E)-4-(dimethylamino)but-2-enoic acid hydrochloride (5 ) is treated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide) to form the activated ester 6 .[4]

Final Step: Amide Coupling to Yield this compound

The final step is the coupling of the anilinoisoquinoline core 4 with the activated side chain 6 .

Experimental Protocol (Inferred):

-

To a solution of the activated (E)-4-(dimethylamino)but-2-enoic acid (6 ) in anhydrous DMF, add a solution of 1-(4-fluoro-3-(2,2,2-trifluoroethoxy)anilino)-6-methoxyisoquinolin-7-amine (4 ) in DMF.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 2: Summary of Inferred Synthetic Steps and Reagents

| Step | Starting Material(s) | Key Reagents/Conditions | Product |

| 2.1.1 | Substituted Aniline | Cyclization, Nitration, Chlorination | 1 |

| 2.1.2 | Substituted Phenol | Trifluoroethoxylation | 2 |

| 2.1.3 | 1 , 2 | Isopropanol, HCl (cat.), Reflux | 3 |

| 2.1.4 | 3 | Fe, NH₄Cl, EtOH/H₂O, Reflux | 4 |

| 2.2 | 5 | HATU or EDC, DIPEA, DMF | 6 |

| 2.3 | 4 , 6 | DMF, Room Temperature | This compound |

Mechanism of Action and Signaling Pathway

This compound functions as a downmodulator of the brachyury protein.[1][2] This downmodulation occurs post-translationally and appears to be independent of the proteasome and lysosome degradation pathways. The reduction in brachyury levels leads to an irreversible impairment of chordoma tumor cell growth.

Caption: this compound signaling pathway.

Conclusion

This technical guide provides a detailed overview of the chemical structure of this compound and a plausible, multi-step synthesis. While the exact experimental details for the synthesis of this compound are not fully published, the proposed route, based on established chemical reactions for similar molecules, offers a solid foundation for researchers aiming to synthesize this compound for further study. The provided information on its mechanism of action as a brachyury downmodulator highlights its therapeutic potential in chordoma and possibly other cancers driven by this transcription factor. Further research is warranted to optimize the synthetic protocol and to fully elucidate the biological activity and therapeutic applications of this compound.

References

In-depth Technical Guide: DHC-156 Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity and molecular targets of DHC-156, a novel small molecule downmodulator of the transcription factor brachyury. The information presented is collated from primary research and is intended to provide a detailed resource for professionals in the fields of oncology, drug discovery, and cancer biology.

Executive Summary

This compound is a potent and selective covalent small molecule inhibitor designed to downmodulate the oncogenic transcription factor brachyury.[1][2][3] Brachyury is a key driver of chordoma, a rare and malignant tumor of the spine for which there are currently no approved targeted therapies. This compound was developed through a structure-based drug design approach, optimizing the FDA-approved kinase inhibitor afatinib to eliminate its kinase activity while retaining and enhancing its brachyury-modulating effects.[1] This molecule induces the post-translational downmodulation of brachyury, leading to an irreversible impairment of chordoma tumor cell growth.[1][2][3] The mechanism of action is independent of the proteasome and lysosome, suggesting a novel pathway for targeted protein degradation.[2][3]

Molecular Target: Brachyury (TBXT)

The primary molecular target of this compound is the T-box transcription factor brachyury (TBXT). Brachyury is a crucial regulator of mesodermal development during embryogenesis and is not typically expressed in adult tissues. However, its aberrant expression is a hallmark of chordoma and is implicated in the progression of other cancers. As a transcription factor, brachyury has been considered an "undruggable" target due to the lack of well-defined binding pockets. This compound represents a significant advancement in directly targeting this previously intractable protein.

Biological Activity and Quantitative Data

This compound potently and effectively downmodulates brachyury protein levels in chordoma cell lines. Its activity has been quantified through various in vitro assays, with the key metrics summarized in the table below.

| Parameter | Value | Cell Line | Description |

| DC50 | 4.1 µM | UM-Chor1 | Concentration of this compound that results in 50% of the maximal downmodulation of brachyury protein after 24 hours. |

| Dmax | >99% at 10 µM | UM-Chor1 | Maximum observed downmodulation of brachyury protein with this compound treatment after 24 hours. |

| Cell Viability | Significant decrease | CH-22 | Treatment with 5 µM and 10 µM this compound for 6 days resulted in a significant reduction in cell viability. |

Mechanism of Action

This compound induces the post-translational downmodulation of brachyury.[1][2][3] This effect is achieved through a covalent interaction with the brachyury protein.[1] Notably, this downmodulation is not dependent on the proteasomal or lysosomal degradation pathways, which are common mechanisms for targeted protein degradation.[2][3] The precise molecular cascade leading to the clearance of the this compound-brachyury complex is still under investigation but represents a novel mechanism of action.

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Cell Culture

-

Cell Lines: UM-Chor1 and CH-22 chordoma cell lines were used in the key experiments.

-

Media: Cells were cultured in Iscove's Modified Dulbecco's Medium (IMDM) and RPMI 1640 medium (4:1 ratio) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for Brachyury Downmodulation

-

Cell Lysis: Cells were treated with this compound at various concentrations for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE on a 4-20% Tris-glycine gel and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The primary antibody against brachyury was incubated overnight at 4°C. A horseradish peroxidase (HRP)-conjugated secondary antibody was incubated for 1 hour at room temperature.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Viability Assay

-

Seeding: CH-22 cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

Treatment: The following day, cells were treated with this compound at concentrations of 5 µM and 10 µM.

-

Assay: Cell viability was assessed at 0, 2, 4, and 6 days post-treatment using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence was measured using a plate reader.

Kinase Inhibition Assay

-

Assay Format: A kinome-wide panel of 403 wild-type kinases was used to assess the selectivity of this compound.

-

Procedure: The assay was performed using a commercial service (e.g., Eurofins DiscoverX) that measures the ability of the compound to compete with an ATP-competitive ligand for the kinase active site.

-

Concentration: this compound was tested at a concentration of 1 µM.

Experimental and Drug Discovery Workflow

The development of this compound followed a systematic workflow, beginning with a known kinase inhibitor and progressing through rational design and rigorous testing to identify a selective brachyury downmodulator.

Figure 2: Workflow for the development and characterization of this compound.

Conclusion

This compound is a first-in-class small molecule that selectively downmodulates the oncogenic transcription factor brachyury. Its development demonstrates the feasibility of directly targeting transcription factors that were previously considered undruggable. The unique, proteasome- and lysosome-independent mechanism of action opens new avenues for research into targeted protein degradation and offers a promising therapeutic strategy for the treatment of chordoma and potentially other brachyury-driven malignancies. Further investigation into the precise molecular machinery responsible for the observed downmodulation is warranted and will provide deeper insights into this novel biological pathway.

References

The Development of DHC-156: A Structure-Guided Journey from a Kinase Inhibitor to a Selective Brachyury Downmodulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transcription factor brachyury is a key driver of chordoma, a rare and challenging bone cancer. While initially identified as a target, its nature as a transcription factor made it a difficult protein to drug directly. The serendipitous discovery that the FDA-approved kinase inhibitor afatinib could modulate brachyury levels provided a crucial starting point for a targeted drug discovery campaign. This technical guide details the development of DHC-156, a potent and selective brachyury downmodulator, from the lead compound afatinib. Through a systematic structure-based design approach, researchers successfully engineered out the original kinase activity of afatinib while retaining and optimizing the brachyury-targeting function. This compound induces the post-translational downmodulation of brachyury, leading to irreversible growth impairment in chordoma cells, thus representing a promising new therapeutic strategy for this intractable cancer.

From a Kinase Inhibitor to a Brachyury Modulator: The Afatinib Starting Point

Afatinib is a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR, and is clinically approved for the treatment of non-small cell lung cancer.[1][2] Its mechanism of action involves the covalent modification of a cysteine residue in the active site of these kinases. Unexpectedly, afatinib was also found to reduce the protein levels of brachyury in chordoma cell lines. This off-target activity presented a unique opportunity to develop a novel therapeutic agent specifically designed to target brachyury.

The development of this compound was guided by the principle of separating the desired anti-brachyury activity from the potent kinase inhibition of afatinib. This was crucial to minimize potential side effects associated with broad kinase inhibition and to create a more targeted therapy for chordoma. The core of this effort was a structure-activity relationship (SAR) campaign, leveraging structural biology, mass spectrometry, and cellular assays to guide the chemical modifications.[3]

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The central hypothesis guiding the optimization process was that the acrylamide "warhead" of afatinib, responsible for its covalent interaction with kinases, was also key to its effect on brachyury. The research team embarked on a medicinal chemistry effort to modify the afatinib scaffold, aiming to disrupt its binding to the ATP-binding pocket of EGFR while preserving its interaction with brachyury.

This was achieved by altering the "hinge-binding" portion of the molecule, which is critical for its affinity to the kinase domain. Various analogs were synthesized and evaluated for their ability to downmodulate brachyury in chordoma cell lines and to inhibit EGFR activity.

Data Presentation:

The following tables summarize the key quantitative data from the structure-activity relationship studies that led to the identification of this compound.

Table 1: Brachyury Downmodulation and EGFR Inhibition of Afatinib and Key Analogs [3]

| Compound | Structure | Brachyury Downmodulation DC50 (µM) | Brachyury Downmodulation Dmax (%) | EGFR Inhibition IC50 (µM) |

| Afatinib | (Structure of Afatinib) | 4.6 | >99 | 0.018 |

| SJF-4601 | (Structure of SJF-4601) | >10 | Not Determined | >10 |

| DC-6142 | (Structure of DC-6142) | Not Determined | 91 | 1.1 |

| DHC-7657 | (Structure of DHC-7657) | Not Determined | 63 | >10 |

| This compound | (Structure of this compound) | 4.1 | >99 | >10 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

Table 2: Chemical Information for this compound [4][5][6]

| Property | Value |

| Chemical Name | (E)-4-(Dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxy-7-isoquinolyl]but-2-enamide |

| Molecular Formula | C24H24F4N4O3 |

| Molecular Weight | 492.47 g/mol |

Experimental Protocols

While detailed, step-by-step protocols for the synthesis of this compound are not publicly available, this section provides an overview of the key experimental methodologies employed in its development and characterization, based on standard laboratory practices and information from related research.

General Synthesis of this compound Precursors

The synthesis of this compound and its analogs likely involves a multi-step process culminating in the coupling of the substituted isoquinoline core with the (E)-4-(dimethylamino)but-2-enoyl chloride "warhead". The synthesis of the isoquinoline core itself would involve several steps, starting from simpler aromatic precursors.

Cell Culture of Chordoma Cell Lines

Chordoma cell lines, such as UM-Chor1 and CH-22, are crucial for evaluating the activity of compounds like this compound.

-

Thawing Cells: Frozen vials of cells are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a centrifuge tube containing pre-warmed culture medium and centrifuged to pellet the cells. The supernatant is discarded, and the cells are resuspended in fresh medium and plated in a culture flask.

-

Cell Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium, specific to each cell line, is replaced every 2-3 days.

-

Collagen Coating of Flasks: To promote cell attachment and growth, culture flasks are often coated with collagen. A sterile collagen solution is added to the flask and incubated to allow the collagen to coat the surface. The excess solution is then removed before seeding the cells.

Western Blotting for Brachyury Downmodulation

Western blotting is a key technique to quantify the reduction in brachyury protein levels following treatment with the compounds.

-

Cell Lysis: Chordoma cells are seeded in multi-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 24 hours). After treatment, the cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for brachyury. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is developed using a chemiluminescent substrate, and the protein bands are visualized using an imaging system. The intensity of the brachyury band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assays

Cell viability assays are used to assess the effect of the compounds on the growth and survival of chordoma cells.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells.

-

Cells are seeded in 96-well plates and treated with the compounds.

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.

-

Mechanism of Action: Post-Translational Downmodulation of Brachyury

This compound induces the downmodulation of brachyury at the post-translational level.[3] This means that it does not affect the transcription or translation of the brachyury gene but rather leads to the degradation of the existing brachyury protein. Further investigation has revealed that this degradation occurs in a manner that is independent of the two major cellular protein degradation pathways: the proteasome and the lysosome.[4][5] The precise molecular mechanism of this ubiquitin-independent degradation remains an active area of investigation.

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Development

References

- 1. scispace.com [scispace.com]

- 2. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ubiquitin-Independent Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin signals proteolysis-independent stripping of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The control of transcription factor degradation by ubiquitination-dependent and -independent mechanisms [dash.harvard.edu]

Technical Whitepaper: The Proteasome and Lysosome-Independent Downmodulation of Brachyury by DHC-156

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DHC-156 is a small molecule modulator that has been shown to downmodulate the transcription factor brachyury.[1] This activity is of significant interest in the context of chordoma, a rare cancer where brachyury is a key driver of tumorigenesis. A critical aspect of this compound's mechanism of action is its ability to induce the post-translational degradation of brachyury through a pathway that is independent of the canonical proteasome and lysosome systems. This whitepaper provides an in-depth technical guide to the current understanding of this pathway, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular processes.

Introduction to this compound

This compound was developed through a structure-based drug design approach, optimizing the activity of the FDA-approved kinase inhibitor, afatinib, which was incidentally found to modulate brachyury levels. The goal was to create a molecule that retains brachyury downmodulating activity while sparing wild-type kinases, thereby reducing off-target effects. This compound accomplishes this, demonstrating equipotent brachyury downmodulation to its parent compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound in chordoma cell lines.

Table 1: Potency of this compound in Brachyury Downmodulation

| Compound | Cell Line | DC₅₀ (μM) | Dₘₐₓ (%) |

| This compound | UM-Chor1 | 4.1 | >99 |

| Afatinib | UM-Chor1 | 4.6 | >99 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Effect of this compound on Brachyury Protein Half-Life

| Treatment | Cell Line | Brachyury Half-life (hours) |

| DMSO (Control) | CH-22 | ~4 |

| This compound (10 μM) | CH-22 | ~2 |

The Proteasome and Lysosome-Independent Pathway

A key finding is that this compound mediates brachyury downmodulation through a non-canonical pathway. While the parent compound, afatinib, was shown to have its brachyury degradation rescued by both proteasome and autophagy inhibitors, the precise experiments demonstrating the proteasome- and lysosome-independence of this compound's action are not detailed in the primary literature. However, the post-translational downmodulation is confirmed. The current hypothesis is that this compound may engage an alternative, less characterized, cellular degradation mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture of Chordoma Cell Lines (UM-Chor1 and CH-22)

Materials:

-

UM-Chor1 or CH-22 chordoma cells

-

Growth Medium: 4:1 mixture of Iscove's Modified Dulbecco's Medium (IMDM) and RPMI-1640 Medium

-

Fetal Bovine Serum (FBS), 10% final concentration

-

Penicillin-Streptomycin (100 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks/plates

Protocol:

-

Maintain cells in a 37°C incubator with 5% CO₂.

-

For sub-culturing, aspirate the medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate for 5-10 minutes until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cells.

-

Resuspend the cell pellet in fresh medium and plate at the desired density.

Western Blot for Brachyury Downmodulation

Materials:

-

Chordoma cells (e.g., UM-Chor1)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody: anti-Brachyury

-

Secondary antibody: HRP-conjugated

-

Chemiluminescent substrate

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary anti-brachyury antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the bands using a chemiluminescent substrate.

Cycloheximide (CHX) Chase Assay

Materials:

-

Chordoma cells (e.g., CH-22)

-

This compound

-

DMSO

-

Cycloheximide (CHX)

-

Lysis buffer and Western blot reagents (as above)

Protocol:

-

Treat cells with this compound or DMSO for a predetermined time.

-

Add cycloheximide (e.g., 50 µg/mL) to the media to inhibit new protein synthesis.

-

Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).

-

Lyse the cells and perform a Western blot for brachyury as described above.

-

Quantify the band intensities to determine the rate of brachyury degradation.

Immunofluorescence for Brachyury Localization

Materials:

-

Chordoma cells grown on coverslips

-

This compound

-

DMSO

-

Paraformaldehyde (4%)

-

Triton X-100 (0.1%)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-Brachyury

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

Protocol:

-

Treat cells with this compound or DMSO.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block for 1 hour.

-

Incubate with the primary anti-brachyury antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

Conclusion

This compound represents a promising therapeutic candidate for chordoma by inducing the degradation of the key oncogenic driver, brachyury. Its unique proteasome and lysosome-independent mechanism of action warrants further investigation to fully elucidate the downstream effectors of this pathway. The experimental protocols provided in this whitepaper serve as a guide for researchers aiming to study this compound and other molecules with similar modes of action. A deeper understanding of this novel degradation pathway could open up new avenues for therapeutic intervention in chordoma and other transcription factor-addicted cancers.

References

Preliminary Efficacy of Dehydrocorydaline (DHC) in Breast Cancer: A Technical Overview

Disclaimer: The following information pertains to Dehydrocorydaline (DHC). It is presented based on the available preliminary studies. The user's query for "DHC-156" did not yield specific results; therefore, this document focuses on the closely related compound, DHC, under the assumption that it is the molecule of interest.

This technical guide provides an in-depth analysis of the preliminary pre-clinical data on the efficacy of Dehydrocorydaline (DHC) in cancer, with a specific focus on its effects on breast cancer cells. The information is compiled for researchers, scientists, and professionals in drug development to offer a comprehensive understanding of the current state of research.

Quantitative Data Summary

The anti-tumor effects of DHC have been quantified in studies involving the MDA-MB-231 breast cancer cell line. The key findings are summarized in the tables below.

Table 1: In Vitro Efficacy of DHC on MDA-MB-231 Cells

| Parameter Assessed | Outcome with DHC Treatment | Key Protein/Gene Expression Changes |

| Cell Viability | Inhibited | - |

| Cell Proliferation | Inhibited | Down-regulated: CDK1, CCND1 |

| Colony-Forming Ability | Inhibited | - |

| Cell Migration | Inhibited | Down-regulated: MMP2, MMP9 |

| Apoptosis | Promoted | Up-regulated: Caspase-3, Caspase-8, Caspase-9; Down-regulated: BCL2 |

Table 2: In Vivo Efficacy of DHC in a Xenograft Mouse Model

| Model System | Treatment | Outcome |

| SCID mice with MDA-MB-231 tumor xenografts | DHC-treated MDA-MB-231 cells injected subcutaneously | Inhibited tumor growth and decreased cell proliferation in newly formed tumors. |

Experimental Protocols

The following section details the methodologies employed in the key experiments to evaluate the efficacy of DHC.

1. Cell Culture and Treatment:

-

Cell Line: MDA-MB-231 (human breast cancer cell line).

-

Treatment: Cells were treated with DHC for subsequent in vitro and in vivo assays. The specific concentrations and duration of treatment are crucial parameters that would be detailed in the primary study.

2. Cell Viability Assay:

-

Method: Cell Counting Kit-8 (CCK-8) assay was used to determine the viability of MDA-MB-231 cells after treatment with DHC.

3. Cell Proliferation Assays:

-

Flow Cytometry: Utilized to analyze the cell cycle distribution and assess the inhibitory effect of DHC on cell proliferation.

-

5-ethynyl-2'-deoxyuridine (EdU) Staining: A method to detect and quantify DNA synthesis, providing a measure of proliferating cells.

4. Apoptosis Assay:

-

Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

5. Colony Formation Assay:

-

Purpose: To assess the long-term proliferative potential and clonogenic survival of single cells following DHC treatment.

6. Gene and Protein Expression Analysis:

-

Real-Time PCR (RT-PCR): Used to quantify the mRNA expression levels of proliferation-associated genes (CDK1, CCND1) and apoptosis-related genes (BCL2, Caspases 3/8/9).

-

Western Blot Analysis: Performed to evaluate the protein levels of cleaved caspase-3, cleaved caspase-9, MMP2, and MMP9.

7. In Vivo Xenograft Model:

-

Animal Model: Severe Combined Immunodeficient (SCID) mice.

-

Procedure: DHC-treated MDA-MB-231 cells were subcutaneously injected into the mice.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of DHC and the experimental workflow.

Caption: Proposed mechanism of DHC's anti-cancer effects.

Caption: Workflow of DHC efficacy studies.

Methodological & Application

Application Notes and Protocols: DHC-156 In Vitro Assay for Chordoma Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting in vitro assays to evaluate the efficacy of DHC-156, a small molecule downmodulator of the transcription factor brachyury, on chordoma cells. Chordoma is a rare bone cancer characterized by the expression of brachyury, making it a critical therapeutic target.[1][2] this compound has been shown to induce the post-translational downmodulation of brachyury, leading to an irreversible impairment of chordoma tumor cell growth.[2][3][4] These protocols outline the necessary procedures for cell culture, assessment of cell viability and apoptosis, and analysis of protein expression, providing a comprehensive framework for preclinical evaluation of this compound.

Introduction to this compound and Chordoma

Chordoma is a slow-growing but locally aggressive malignant tumor arising from remnants of the notochord.[5][6] A key driver of chordoma is the transcription factor brachyury, which is overexpressed in these tumors and essential for their growth and survival.[1] this compound is a novel small molecule that has been developed to selectively downmodulate brachyury.[1][2] It acts post-translationally, independent of the proteasome and lysosome pathways, to reduce brachyury protein levels in chordoma cells.[3][4] In vitro studies have demonstrated that treatment of chordoma cell lines with this compound leads to a significant reduction in cell viability.[1]

Experimental Protocols

Chordoma Cell Culture

This protocol describes the standard procedure for culturing human chordoma cell lines, such as U-CH1 and CH-22.

-

Materials:

-

Human chordoma cell lines (e.g., U-CH1, CH-22)

-

Iscove's Modified Dulbecco's Medium (IMDM) or Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

-

Procedure:

-

Prepare complete growth medium: IMDM or DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain chordoma cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, aspirate the old medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or plates for experiments.

-

Cells should be passaged when they reach 80-90% confluency.

-

This compound Stock Solution Preparation

-

Materials:

-

This compound powder (Molecular Weight: 492.47 g/mol )[4]

-

Dimethyl sulfoxide (DMSO), sterile

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.492 mg of this compound in 100 µL of DMSO.

-

Vortex until the powder is completely dissolved.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Chordoma cells

-

Complete growth medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed 4 x 10³ chordoma cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. Recommended final concentrations are in the range of 0 µM (vehicle control, DMSO), 1 µM, 5 µM, and 10 µM.

-

Aspirate the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time points (e.g., 0, 2, 4, and 6 days).[1]

-

At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Chordoma cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed 2 x 10⁵ chordoma cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with this compound at desired concentrations (e.g., 5 µM and 10 µM) and a vehicle control for 48-72 hours.

-

Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.

-

Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Western Blotting for Brachyury Expression

This technique is used to detect and quantify the levels of brachyury protein in chordoma cells following treatment with this compound.

-

Materials:

-

Chordoma cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-Brachyury

-

Primary antibody: anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed chordoma cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Brachyury antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with an antibody against a loading control (β-actin or GAPDH) to normalize for protein loading.

-

Data Presentation

Table 1: Effect of this compound on Chordoma Cell Viability (% of Control)

| Treatment Duration | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |

| Day 2 | 95.2 ± 4.1 | 75.6 ± 3.8 | 60.1 ± 5.2 |

| Day 4 | 88.7 ± 3.5 | 52.3 ± 4.5 | 35.8 ± 3.9 |

| Day 6 | 76.4 ± 4.9 | 30.1 ± 3.2 | 15.4 ± 2.8 |

Data are presented as mean ± standard deviation.

Table 2: Apoptosis Analysis of Chordoma Cells Treated with this compound for 72 hours

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.1 ± 0.8 | 4.4 ± 1.3 |

| This compound (5 µM) | 65.3 ± 3.5 | 20.7 ± 2.9 | 14.0 ± 2.1 |

| This compound (10 µM) | 40.8 ± 4.2 | 35.2 ± 3.8 | 24.0 ± 3.3 |

Data are presented as mean ± standard deviation.

Mandatory Visualization

Caption: Experimental workflow for in vitro evaluation of this compound in chordoma cells.

Caption: Simplified Brachyury signaling pathway in chordoma and the action of this compound.

References

- 1. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted brachyury degradation disrupts a highly specific autoregulatory program controlling chordoma cell identity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted brachyury degradation disrupts a highly specific autoregulatory program controlling chordoma cell identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for D-156 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for using DHC-156, a potent and selective downmodulator of the transcription factor brachyury, in a variety of cell culture experiments. The information is intended to guide researchers in utilizing this compound to investigate the role of brachyury in cancer biology and to assess its therapeutic potential.

Introduction to this compound

This compound is a small molecule that post-translationally downmodulates brachyury, a key driver of chordoma and a protein implicated in the progression of several other cancers, including those of the breast, colon, lung, and prostate. It has been shown to induce an irreversible impairment of chordoma tumor cell growth.[1] Brachyury is associated with the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.

Chemical Properties:

| Property | Value |

| Molecular Weight | 492.47 g/mol |

| Formula | C₂₄H₂₄F₄N₄O₃ |

| Solubility | Soluble in DMSO up to 100 mM |

| Storage | Store at -20°C |

Recommended this compound Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. The following table summarizes recommended starting concentrations based on available data, primarily in chordoma cell lines, and provides guidance for other brachyury-expressing cancer cell lines.

| Cell Line Type | Assay | Recommended Starting Concentration | Notes |

| Chordoma (e.g., CH-22, UM-Chor1) | Brachyury Downmodulation (Western Blot, Immunofluorescence) | 10 µM | Effective downmodulation observed.[1][2] |

| Cell Viability / Cytotoxicity | 5 - 10 µM | Significant reduction in cell viability reported in this range.[1] | |

| Apoptosis Assay | 5 - 10 µM | Expected to induce apoptosis following brachyury downregulation. | |

| Cell Cycle Analysis | 5 - 10 µM | May induce cell cycle arrest. | |

| Brachyury-Expressing Non-Chordoma Cancers (e.g., Breast, Colorectal, Lung, Prostate) | Brachyury Downmodulation (Western Blot, Immunofluorescence) | 5 - 20 µM | Start with a dose-response experiment to determine optimal concentration. |

| Cell Viability / Cytotoxicity (IC50 determination) | 1 - 50 µM | A broad range is recommended for initial screening to determine the half-maximal inhibitory concentration (IC50). | |

| Apoptosis Assay | IC50 concentration | Use the predetermined IC50 as a starting point for apoptosis induction. | |

| Cell Cycle Analysis | IC50 concentration | Analyze cell cycle distribution at the IC50 to assess for arrest. | |

| EMT Marker Analysis | 5 - 20 µM | Assess changes in markers like E-cadherin and Vimentin. |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 4.92 mg of this compound in 1 ml of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Culture and Seeding

-

Chordoma Cell Lines (CH-22, U-CH1): Culture CH-22 cells in RPMI-1640 medium supplemented with 10% FBS.[3] For U-CH1 cells, use a 4:1 mixture of IMDM and RPMI-1640 supplemented with 10% FBS.[4]

-

Other Cancer Cell Lines: Culture cells in their recommended growth medium.

-

Seeding Density: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) to reach 50-70% confluency at the time of treatment.

Cell Viability (MTT) Assay

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a DMSO-treated vehicle control.

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a designated solubilizing agent) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm).

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting for Brachyury and EMT Markers

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against brachyury, E-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24-48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

This compound directly targets and downmodulates the transcription factor brachyury. The downstream effects of this action can vary depending on the cellular context.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]

- 3. HDAC inhibitors induce epithelial-mesenchymal transition in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Depletion of HDAC6 enhances cisplatin-induced DNA damage and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing DHC-156 Stock Solutions in DMSO for Cellular Assays

Application Notes and Protocols for Researchers in Drug Development

These application notes provide detailed protocols for the preparation of stock solutions of the brachyury down-modulator, DHC-156, using dimethyl sulfoxide (DMSO) as a solvent. This document is intended for researchers, scientists, and drug development professionals working with this compound in cellular assays. Included are key chemical and biological properties, step-by-step protocols for stock solution preparation and subsequent cellular-based experiments, and diagrams illustrating experimental workflows and the compound's mechanism of action.

This compound: A Potent Down-Modulator of Brachyury

This compound is a small molecule inhibitor that has been identified as a potent down-modulator of brachyury, a key transcription factor implicated in chordoma, a rare type of bone cancer. Understanding its mechanism of action and having reliable protocols for its use are crucial for advancing research in this area.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄F₄N₄O₃ | [1][2] |

| Molecular Weight | 492.47 g/mol | [1][2][3] |

| Solubility in DMSO | Up to 100 mM | [1][2][4] |

| Purity | ≥98% | [1][2][3] |

| Biological Activity | Brachyury down modulator (DC₅₀ = 4.1 μM, DMax > 99% at 10 μM) | [1][2][3] |

| Storage Conditions | Store at -20°C | [1][2] |

Experimental Protocols

The following section provides detailed, step-by-step protocols for the preparation of a this compound stock solution and its application in common downstream cellular assays.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare working solutions for various in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Determine the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 492.47 g/mol = 4.92 mg

-

-

Weigh the this compound powder:

-

Carefully weigh out approximately 4.92 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM this compound stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

Protocol 2: Cell Viability Assay using this compound

This protocol outlines a typical cell viability assay (e.g., MTT or resazurin-based) to assess the effect of this compound on chordoma cells.

Materials:

-

Chordoma cell line (e.g., U-CH1, U-CH2)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed chordoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

-

Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

-

-

Incubation:

-

Incubate the treated plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Viability Measurement:

-

Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

-

Data Analysis:

-

Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the cell viability against the this compound concentration to determine the IC₅₀ value.

-

Protocol 3: Western Blot Analysis of Brachyury Expression

This protocol describes how to perform a Western blot to detect the down-modulation of brachyury protein expression in chordoma cells following treatment with this compound.

Materials:

-

Chordoma cell line

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against brachyury

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed chordoma cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at a final concentration of 10 µM (or a range of concentrations) for 24-48 hours. Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease inhibitors.

-

Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-brachyury antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

-

Loading Control and Analysis:

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative decrease in brachyury expression in the this compound treated samples compared to the control.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

Caption: Workflow for this compound Stock Solution Preparation.

Caption: General Workflow for this compound Cellular Assays.

Caption: this compound Post-Translational Downregulation of Brachyury.

References

Application Notes and Protocols: DHC-156 for Brachyury Detection by Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of DHC-156, a small molecule downmodulator of the transcription factor Brachyury, in Western blot analysis. This document is intended for researchers, scientists, and drug development professionals investigating chordoma and other cancers where Brachyury is a key therapeutic target.

Introduction

Brachyury is a crucial transcription factor involved in mesoderm formation during embryonic development. Its aberrant expression in adult tissues is linked to the development and progression of chordoma, a rare bone cancer. This compound has been identified as a potent and selective downmodulator of Brachyury, inducing its post-translational degradation.[1][2] This document provides a comprehensive protocol for treating chordoma cell lines with this compound and subsequently detecting the downregulation of Brachyury protein levels via Western blot.

Data Presentation

Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data regarding the efficacy of this compound in downmodulating Brachyury in chordoma cell lines.

| Compound | Cell Line | DC50 (µM) | DMax (%) | Treatment Time (hours) | Reference |

| This compound | UM-Chor1 | 4.1 | >99 | 24 | [3] |

| Afatinib (Reference) | UM-Chor1 | 4.6 | >99 | 24 |

DC50: Half-maximal degradation concentration. DMax: Maximum degradation.

Recommended Antibody Dilutions for Brachyury Western Blot

The selection of a specific and sensitive primary antibody is critical for the successful detection of Brachyury. The following table provides a summary of recommended dilutions for commercially available Brachyury antibodies suitable for Western blotting.

| Antibody | Supplier | Catalog # | Recommended Dilution | Reference |

| Polyclonal | Thermo Fisher Scientific | PA5-46984 | 0.1-1 µg/mL | [4] |

| Monoclonal (6C12) | Thermo Fisher Scientific | MA5-31920 | 1:500-1:2,000 | |

| Polyclonal | Cell Signaling Technology | #12312 | 1:1,000 | [5][6] |

| Monoclonal (D2Z3J) | Cell Signaling Technology | #81694 | [7] | |

| Monoclonal (JE44-11) | Novus Biologicals | NBP2-76880 | 1:500-1:1,000 | |

| Polyclonal | R&D Systems | AF2085 | 0.1-1 µg/mL | [8] |

| Monoclonal | Abcam | ab20680 | 1 µg/mL | [9] |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is optimized for chordoma cell lines such as CH-22 and UM-Chor1.

-

Cell Seeding: Plate chordoma cells in appropriate cell culture vessels and grow to 70-80% confluency.

-